molecular formula C20H15BrN2O4S B2857852 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922138-02-1

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2857852
CAS RN: 922138-02-1
M. Wt: 459.31
InChI Key: LSFMGKPYXYDJDI-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives, especially those incorporated into zinc phthalocyanine molecules, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers in PDT, suggesting that similar compounds, including 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, might find applications in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Monitoring and Cleanup

Benzenesulfonamides, along with benzotriazoles and benzothiazoles, have been identified as emerging contaminants due to their wide use in industrial and household applications. Studies have developed methods for their detection and quantification in environmental samples, such as soil and air particulate matter. This suggests that derivatives of benzenesulfonamides could be monitored as part of environmental protection efforts, or their study could contribute to the development of new strategies for environmental cleanup and monitoring (Speltini et al., 2016; Maceira, Marcé, & Borrull, 2018).

Antimicrobial and Antiproliferative Research

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds displayed effective action against various microbial strains and cancer cell lines, indicating that closely related compounds such as 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may also possess significant biological activities worth exploring in antimicrobial and anticancer research (Abd El-Gilil, 2019).

Supramolecular Chemistry

Research into N-(4-bromobenzoyl)-substituted benzenesulfonamides has provided insights into the molecular packing, intermolecular interactions, and supramolecular architectures of these compounds. The study of such molecular structures could inform the design of new materials with specific properties, including drug delivery systems, sensors, and catalysts (Naveen et al., 2017).

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to the D2 receptor and inhibiting its activity . This can help in the treatment of various central nervous system disorders .

Future Directions

The compound has potential therapeutic applications in the treatment of various central nervous system disorders . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in clinical trials.

properties

IUPAC Name

4-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-12-2-8-19-17(10-12)22-20(24)16-11-14(5-9-18(16)27-19)23-28(25,26)15-6-3-13(21)4-7-15/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFMGKPYXYDJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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